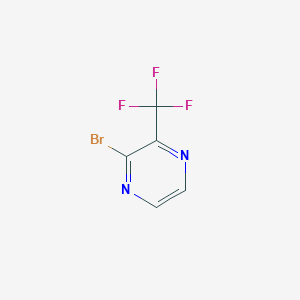

2-Bromo-3-(trifluoromethyl)pyrazine

Description

Significance of Halogenated and Trifluoromethylated Pyrazine (B50134) Scaffolds in Chemical Synthesis

Pyrazine derivatives are an important class of six-membered, nitrogen-containing heterocyclic compounds that are widely utilized in rational drug design. mdpi.com The incorporation of halogen atoms and trifluoromethyl groups into these pyrazine scaffolds can dramatically influence the molecule's properties.

Halogenated pyrazines are known to be versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for constructing complex molecular architectures. nih.gov

The trifluoromethyl group (-CF3) is a key substituent in medicinal chemistry, often referred to as a "privileged" group in drug design. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov The introduction of a trifluoromethyl group can therefore improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The combination of both a halogen and a trifluoromethyl group on a pyrazine ring, as seen in 2-Bromo-3-(trifluoromethyl)pyrazine, creates a highly versatile and valuable scaffold for the development of new pharmaceuticals and functional materials.

Structural Features and Their Impact on Reactivity Profiles

The reactivity of this compound is a direct consequence of its distinct structural features: the pyrazine ring, the bromine atom, and the trifluoromethyl group.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron deficiency influences the reactivity of the substituents attached to it.

The bromine atom at the 2-position is a key functional handle. It can be readily displaced by various nucleophiles or participate in a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of substituents at this position.

The trifluoromethyl group at the 3-position is a strong electron-withdrawing group. This property further deactivates the pyrazine ring towards electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution. The electron-withdrawing nature of the -CF3 group also influences the reactivity of the adjacent bromine atom, making it more susceptible to nucleophilic attack.

The interplay of these structural elements—the electron-deficient pyrazine core, the reactive bromine atom, and the modulating trifluoromethyl group—dictates the chemical behavior of this compound and underpins its utility as a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C5H2BrF3N2 |

| Molecular Weight | 225.99 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CN=C(C(=N1)C(F)(F)F)Br |

| InChI | InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H |

| InChIKey | VGNSVGGZQMQYMT-UHFFFAOYSA-N |

| Data from PubChem uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNSVGGZQMQYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365988-38-0 | |

| Record name | 2-bromo-3-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Trifluoromethyl Pyrazine

Direct Halogenation and Trifluoromethylation Strategies

Direct introduction of bromine and trifluoromethyl groups onto a pyrazine (B50134) ring offers an efficient route to the target compound. These strategies involve the selective functionalization of either a trifluoromethylated or a brominated pyrazine precursor.

Bromination of Trifluoromethylated Pyrazine Precursors

One of the most direct methods for synthesizing 2-bromo-3-(trifluoromethyl)pyrazine involves the electrophilic bromination of a 2-(trifluoromethyl)pyrazine (B1318962) precursor. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyrazine ring towards electrophilic attack. However, the reaction can be driven to completion under specific conditions. The directing effects of the nitrogen atoms and the trifluoromethyl group guide the regioselectivity of the bromination.

The reaction typically employs a potent brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), often in the presence of a strong acid or a Lewis acid catalyst to enhance the electrophilicity of the bromine source. The choice of solvent is also critical, with halogenated solvents or strong acids like trifluoroacetic acid often being used.

For instance, the bromination of 2-methoxy-3-(trifluoromethyl)pyridine, a related heterocyclic system, is successfully achieved using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in trifluoroacetic acid, yielding the brominated product in high yield. This suggests a similar approach could be viable for 2-(trifluoromethyl)pyrazine.

Table 1: Representative Conditions for Bromination of Trifluoromethylated Heterocycles

| Precursor | Brominating Agent | Catalyst/Solvent | Product | Yield (%) |

| 2-Methoxy-3-(trifluoromethyl)pyridine | DBDMH | Trifluoroacetic Acid | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | >70 |

| 3-Chloro-5-(trifluoromethyl)pyrazine | N-Bromosuccinimide | Controlled Conditions | 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine (B12499965) | N/A |

This table presents data for related compounds to illustrate the general methodology.

Introduction of Trifluoromethyl Groups onto Brominated Pyrazine Systems

An alternative strategy involves the introduction of a trifluoromethyl group onto a pre-existing bromopyrazine scaffold. This transformation is commonly achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed trifluoromethylation has emerged as a particularly effective method due to the relatively low cost and high efficiency of copper catalysts. beilstein-journals.orgnih.gov

Various trifluoromethylating agents can be employed, including both nucleophilic (e.g., CuCF₃) and electrophilic (e.g., S-(Trifluoromethyl)diphenylsulfonium salts, Togni's reagent) sources of the CF₃ group. nih.gov The reaction of a bromopyrazine with a suitable trifluoromethylating reagent in the presence of a copper catalyst and appropriate ligands can selectively install the CF₃ group. The choice of reagent and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

Recent advances in trifluoromethylation chemistry have introduced novel reagents that operate under mild conditions. For example, fluoro-S-(trifluoromethyl)-dibenzothiophene salts have been developed for the trifluoromethylation of bromopyridines, offering high yields and suitability for large-scale production. google.com

Table 2: Copper-Catalyzed Trifluoromethylation of Haloarenes

| Substrate | Trifluoromethylating Agent | Catalyst | Key Conditions | Product Type |

| Haloarenes | FSO₂CF₂CO₂Me | CuI | Catalytic | Trifluoromethylated arene |

| Aryl Iodides | S-(Trifluoromethyl)diphenylsulfonium salts | Copper powder | High Temperature | Trifluoromethylated arene |

| Imidazoheterocycles | CF₃SO₂Na | Cupric acetate/TBHP | Radical conditions | Trifluoromethylated heterocycle |

This table illustrates general copper-catalyzed trifluoromethylation methods applicable to brominated pyrazine systems.

Sequential Halogenation and Trifluoromethylation Approaches

In some synthetic routes, a sequential approach involving both halogenation and trifluoromethylation is employed. This strategy provides flexibility in introducing the desired functional groups in a controlled manner. For example, a pyrazine ring can first be di-halogenated, followed by a selective trifluoromethylation reaction.

The synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyrazine serves as an illustrative example of this approach, where a precursor is subjected to sequential halogenation reactions to install the bromo and chloro substituents alongside the trifluoromethyl group. This highlights the ability to perform multiple halogenation steps on the pyrazine core.

Multi-Step Synthesis from Readily Available Pyrazine Derivatives

Multi-step syntheses provide access to this compound from more complex or readily available starting materials through ring-forming reactions or the chemical modification of pre-existing pyrazine rings.

Ring-Forming Reactions Incorporating Bromine and Trifluoromethyl Functionalities

The construction of the pyrazine ring itself can be designed to incorporate the required bromo and trifluoromethyl substituents. This typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, where one or both of the precursors are functionalized with the desired groups.

For example, a general method for synthesizing substituted pyrazines involves the condensation of a diamine with a diketone. google.com To synthesize this compound via this route, one would require precursors such as a bromo-substituted 1,2-dicarbonyl compound and a trifluoromethyl-substituted 1,2-diamine, or vice versa. The challenge lies in the synthesis and stability of these highly functionalized precursors.

Derivatization of Pre-formed Pyrazine Rings

This approach begins with a pyrazine ring that already bears certain functional groups, which are then chemically transformed into the desired bromo and trifluoromethyl substituents. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which is a key reaction in this strategy. nih.gov

A common starting material for such derivatizations could be a dihalopyrazine, such as 2,3-dichloropyrazine (B116531) or 2,3-dibromopyrazine. One of the halogen atoms can be selectively displaced by a trifluoromethyl group using a nucleophilic trifluoromethylating agent. Subsequently, the remaining halogen can be either retained if it is bromine or introduced in a separate step. The high reactivity of halogenated pyrazines towards nucleophiles allows for a range of transformations. nih.gov

For instance, the synthesis of pyrazolo[1,5-a]pyrazines often starts with functionalized pyrazines like 2-amino-3,5-dibromopyrazine, demonstrating the utility of halogenated pyrazines as versatile intermediates for building more complex heterocyclic systems. nih.gov

Industrial-Scale Synthetic Considerations and Process Optimization

The large-scale synthesis of this compound is predominantly approached through the halogenation of a suitable pyrazine intermediate. A common strategy involves the Sandmeyer reaction, a versatile and well-established method for converting an amino group on an aromatic ring into a bromo group via a diazonium salt intermediate. nih.govorganic-chemistry.org This method is particularly relevant for industrial applications due to its reliability and the availability of starting materials.

A probable and efficient industrial synthesis commences with 2-amino-3-(trifluoromethyl)pyrazine. This precursor undergoes diazotization in the presence of a nitrite (B80452) source, such as sodium nitrite, and a strong acid, typically hydrobromic acid, at low temperatures to form the unstable diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield the final product, this compound.

Process optimization for this synthetic route focuses on several key parameters to maximize yield, ensure product quality, and maintain operational efficiency and safety.

Key Optimization Parameters for the Industrial Synthesis of this compound:

| Parameter | Industrial Consideration | Typical Conditions & Optimization Strategies |

| Starting Material Purity | High purity of 2-amino-3-(trifluoromethyl)pyrazine is crucial to prevent side reactions and simplify purification of the final product. | Sourcing from reliable suppliers with stringent quality control. Recrystallization or other purification methods may be employed if necessary. |

| Diazotization Temperature | The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. | The reaction is typically carried out at temperatures between 0°C and 5°C to prevent decomposition of the diazonium salt and minimize the formation of byproducts. nih.gov |

| Acid Concentration | Sufficient acid concentration is required for the formation of nitrous acid from sodium nitrite and to maintain the stability of the diazonium salt. | An excess of hydrobromic acid is generally used to ensure complete reaction and suppress side reactions. |

| Catalyst Loading | The amount of copper(I) bromide catalyst influences the rate of the Sandmeyer reaction. | Catalyst loading is optimized to ensure a reasonable reaction time without incurring excessive costs or complicating post-reaction purification. |

| Reaction Time | The reaction time for both diazotization and the subsequent Sandmeyer reaction is monitored to ensure completion. | Reaction progress is typically monitored using in-process controls such as HPLC to determine the endpoint and avoid prolonged reaction times that could lead to byproduct formation. |

| Work-up and Purification | Efficient removal of the catalyst, unreacted starting materials, and byproducts is essential for obtaining high-purity this compound. | The reaction mixture is typically quenched with water and extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed. Final purification is often achieved by distillation or crystallization. |

Detailed Research Findings:

While specific industrial-scale production data for this compound is often proprietary, research on analogous reactions provides insight into the process. For instance, the synthesis of related halogenated pyrazines, such as 2-bromo-3-chloro-5-(trifluoromethyl)pyrazine, involves the direct bromination of 3-chloro-5-(trifluoromethyl)pyrazine using a brominating agent in a controlled environment to ensure selective substitution. This suggests that direct bromination of 2-(trifluoromethyl)pyrazine could be an alternative industrial route, though it may present challenges in regioselectivity.

Furthermore, patents for the synthesis of structurally similar compounds, like bromo-trifluoromethyl-pyridine derivatives, often detail multi-step sequences that include a diazotization step, highlighting the industrial relevance of the Sandmeyer reaction for introducing a bromine atom onto a heterocyclic ring containing a trifluoromethyl group.

Optimization efforts in industrial settings also focus on minimizing waste and using more environmentally benign reagents and solvents where possible. The development of continuous flow reactors for such transformations is an area of active research, offering potential advantages in terms of safety, efficiency, and scalability.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Trifluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient character of the pyrazine (B50134) ring, caused by the presence of two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group.

Regioselective Substitution at Pyrazine Ring Positions

In 2-bromo-3-(trifluoromethyl)pyrazine, the pyrazine ring is activated towards nucleophilic attack. The positions ortho and para to the electron-withdrawing trifluoromethyl group are expected to be the most electrophilic. However, considering the positions available for substitution, the nucleophile will preferentially attack the carbon atom bearing the bromine atom. The substitution pattern of the pyrazine ring and the nature of the substituents play a crucial role in determining the regioselectivity of the reaction. For instance, in unsymmetrical 3,5-dichloropyrazines, the presence of an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.

Role of Bromine as a Leaving Group

In SNAr reactions, the nature of the leaving group is a critical factor. For halogenated pyrazines, the reactivity order is generally F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes the transition state leading to this intermediate. However, bromine is still a very effective leaving group in these reactions and is often preferred for its balance of reactivity and synthetic accessibility.

Electronic Influence of the Trifluoromethyl Group on SNAr Reactivity

The trifluoromethyl group (CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the pyrazine ring significantly enhances the electrophilicity of the aromatic system, thereby accelerating the rate of nucleophilic aromatic substitution. The CF3 group deactivates the ring towards electrophilic attack but strongly activates it for SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization is most effective when the trifluoromethyl group is positioned ortho or para to the leaving group. In this compound, the CF3 group is ortho to the bromine atom, providing strong activation for its displacement.

Comparative Analysis with Other Halogenated Pyrazine Systems

The reactivity of this compound in SNAr reactions can be compared to other halogenated pyrazine systems. For instance, a comparative study of 2-chloro-5-trifluoromethoxypyrazine reveals the nuanced effects of different electron-withdrawing groups and halogens. mdpi.com While both the trifluoromethyl and trifluoromethoxy groups are strongly electron-withdrawing, their electronic and steric properties can lead to differences in reactivity and regioselectivity. Generally, a pyrazine ring substituted with a trifluoromethyl group is expected to be more reactive towards nucleophiles than one substituted with a less electron-withdrawing group like a methyl group. The nature of the halogen also plays a key role, with chloro- and bromo-derivatives often exhibiting distinct reactivity profiles in both SNAr and cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrazines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This compound is a suitable electrophilic partner in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyrazine ring.

The general reaction involves the use of a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium precursor like Pd(OAc)2 with a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with arylboronic acids has been shown to proceed efficiently under various conditions. beilstein-journals.org

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Below is a hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura coupling reactions with this compound, based on general knowledge of similar reactions.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/H2O | 85 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 92 |

| 3-Thienylboronic acid | Pd(OAc)2/SPhos | Cs2CO3 | Toluene | 78 |

| 4-Fluorophenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 88 |

Optimization of Catalytic Systems and Ligands

The success of cross-coupling reactions involving this compound is highly dependent on the careful optimization of the catalytic system, which includes the choice of metal precursor, ligand, base, and solvent. Palladium-based catalysts are most commonly employed for these transformations. researchgate.netresearchgate.net

Optimization strategies typically involve screening a variety of phosphine ligands, which are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. For electron-deficient heteroaryl halides like this compound, electron-rich and sterically bulky mono- and bidentate phosphine ligands have shown great efficacy. nih.govnih.gov These ligands enhance the catalytic activity and stability of the active Pd(0) species. researchgate.net The development of automated microfluidic systems has enabled high-throughput screening and rapid optimization of variables such as temperature, reaction time, and catalyst loading, leading to improved yields and turnover numbers. nih.gov

A typical optimization process for a Suzuki-Miyaura coupling, for instance, would involve fixing the substrates (this compound and a boronic acid) and systematically varying the catalyst components.

Table 1: Example of a Catalytic System Optimization for Suzuki-Miyaura Coupling

| Variable | Components Screened | Optimal Conditions (General) |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ are often preferred for their reliability and ability to form the active Pd(0) species in situ. researchgate.net |

| Ligand | PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos, tBuXPhos), NHC ligands | Sterically hindered biaryl phosphines (e.g., XPhos, tBuXPhos) are frequently optimal for coupling electron-deficient heterocycles. nih.govrsc.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | The choice depends on the specific coupling reaction; inorganic carbonates are common for Suzuki, while stronger bases like sodium tert-butoxide are used for Buchwald-Hartwig amination. researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, DMF, THF, EtOH/H₂O mixtures | Aprotic solvents like toluene or dioxane are common, though aqueous solvent systems are gaining traction for their environmental benefits. researchgate.netresearchgate.net |

This table is a generalized representation of a typical optimization process.

Mechanistic studies on related electron-poor systems, such as bromotetrazines, highlight the importance of additives in overcoming challenging coupling steps. uzh.chresearchgate.net For example, silver salts are sometimes used to facilitate the transmetalation step in Suzuki couplings involving recalcitrant boronic acids. uzh.ch

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp² and sp-hybridized carbon atoms, making it ideal for introducing alkyne moieties onto the pyrazine ring. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition into the C-Br bond of the pyrazine. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated pyrazine product and regenerates the Pd(0) catalyst. wikipedia.org

Table 2: Typical Components for Sonogashira Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic coupling partner |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates formation of the active acetylide species |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HBr byproduct and acts as solvent |

| Solvent | DMF, THF, Et₃N | Reaction medium |

This table presents typical components for a Sonogashira coupling reaction. researchgate.net

The reaction conditions are generally mild, often proceeding at room temperature to moderate heat. wikipedia.org For electron-deficient substrates like this compound, the reaction is typically efficient due to the facile oxidative addition step. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine. nih.gov This reaction is highly suitable for synthesizing N-substituted aminopyrazine derivatives from this compound.

The success of this transformation hinges on the use of specialized, bulky, electron-rich phosphine ligands that promote both the oxidative addition of the C-Br bond and the subsequent reductive elimination to form the C-N bond. rsc.orgresearchgate.net Ligands such as XPhos, SPhos, and t-BuXPhos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalytic systems. nih.govresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. researchgate.net

Table 3: Representative Catalytic System for Buchwald-Hartwig Amination

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic coupling partner |

| Amine | Morpholine, Aniline, Cyclohexylamine | Nucleophilic coupling partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos, t-BuXPhos | Stabilizes Pd, facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, KOtBu, LHMDS | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic reaction medium |

This table outlines a typical system for Buchwald-Hartwig amination. researchgate.netamazonaws.comchemspider.com

Given the electron-deficient nature of the pyrazine ring, the oxidative addition step is generally favorable. The reaction can be applied to a wide range of primary and secondary amines, including both alkyl and aryl amines, providing access to a diverse library of functionalized pyrazines. amazonaws.comchemspider.com

Kumada-Corriu Coupling and Related Methods

The Kumada-Corriu coupling is one of the earliest developed cross-coupling reactions, utilizing a Grignard reagent (R-MgX) as the organometallic nucleophile to form C-C bonds with an organic halide. wikipedia.orgorganic-chemistry.org This method can be applied to this compound to introduce various alkyl, vinyl, or aryl substituents. The reaction is typically catalyzed by nickel or palladium complexes, with phosphine ligands often used to stabilize the catalyst. wikipedia.orgnih.gov

The primary advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents. organic-chemistry.org However, this high reactivity also poses a challenge, as Grignard reagents are sensitive to many functional groups, which can limit the substrate scope. organic-chemistry.org For a substrate like this compound, the reaction would involve the coupling of an appropriate Grignard reagent (e.g., Phenylmagnesium bromide or Isopropylmagnesium chloride) in the presence of a catalyst such as Ni(dppe)Cl₂ or Pd(PPh₃)₄. wikipedia.orgnih.gov

Mechanistic studies have shown that the stereochemistry of the coupling can be dependent on the catalyst, with Pd(0) and Ni(0) catalysis often proceeding with retention of configuration at the organometallic partner, while Fe or Co catalysts can lead to racemization. rsc.org

Strategies for Site-Selective Cross-Coupling in Polyhalogenated Pyrazines

Achieving site-selectivity in the cross-coupling of polyhalogenated heterocycles is a significant synthetic challenge that allows for stepwise functionalization and the creation of molecular complexity. thieme-connect.de For a hypothetical substrate such as 2-bromo-5-chloro-3-(trifluoromethyl)pyrazine, several strategies can be employed to control which halogen undergoes reaction.

Inherent Reactivity Differences: The most fundamental principle governing selectivity is the difference in carbon-halogen bond strength (C-I < C-Br < C-Cl). In a bromo-chloro substituted pyrazine, the C-Br bond is inherently more reactive and will typically undergo oxidative addition to a palladium catalyst preferentially over the stronger C-Cl bond. whiterose.ac.uk This allows for selective coupling at the bromine-substituted position, leaving the chlorine intact for a subsequent, more forcing coupling reaction. digitellinc.com

Positional Electronic Effects: As previously discussed, halogens alpha to a ring nitrogen are generally more reactive in palladium-catalyzed couplings. nih.gov In 2-bromo-5-chloro-3-(trifluoromethyl)pyrazine, the bromine at C2 is alpha to a nitrogen, while the chlorine at C5 is beta. This positional factor strongly favors initial reaction at the C2-bromo position.

Ligand and Catalyst Control: While inherent reactivity often dictates the outcome, the choice of ligand can sometimes be used to override these preferences and achieve "unconventional" site-selectivity. researchgate.netnih.gov Very sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or biaryl phosphines, can alter the regiochemical course of the reaction by favoring oxidative addition at a less sterically encumbered or electronically different site. nih.gov Furthermore, the nature of the catalyst itself can play a role; studies have shown that mononuclear palladium catalysts and palladium clusters or nanoparticles can exhibit different site-selectivities in the same reaction. nih.govwhiterose.ac.uk

By carefully selecting the coupling partners, catalyst, ligand, and reaction conditions, chemists can selectively functionalize one position of a polyhalogenated pyrazine while preserving other halogenated sites for further synthetic transformations. nih.gov

Oxidation and Reduction Pathways

The pyrazine ring system, particularly when substituted with electron-withdrawing groups, can participate in both oxidation and reduction reactions.

Oxidation The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and are susceptible to oxidation. Treatment of this compound with common oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would likely lead to the formation of the corresponding pyrazine N-oxides. Depending on the stoichiometry and reaction conditions, oxidation could occur at one or both nitrogen atoms. The formation of N-oxides alters the electronic properties of the ring, which can be exploited for further functionalization.

Reduction The reduction of this compound can follow several pathways depending on the reagents and conditions used.

Catalytic Hydrogenation: Under catalytic hydrogenation conditions (e.g., H₂, Pd/C), the most likely transformation is hydrodebromination, where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond to yield 2-(trifluoromethyl)pyrazine (B1318962). This is a common method for the selective removal of halogen atoms.

Metal-Acid Reduction: Stronger reducing conditions, such as using a metal like zinc or tin in the presence of an acid, could potentially lead to the reduction of the pyrazine ring itself, in addition to hydrodehalogenation.

Hydride Reduction: Reagents like sodium borohydride (B1222165) are generally not strong enough to reduce the aromatic pyrazine ring but could potentially be used under specific conditions, possibly leading to partial reduction or hydrodehalogenation.

The concept of oxidation involves an increase in the oxidation state (a loss of electrons), while reduction involves a decrease in the oxidation state (a gain of electrons). youtube.comyoutube.com In the context of this compound, oxidation would occur at the nitrogen atoms, while reduction would target the C-Br bond or the pi-system of the pyrazine ring.

Oxidative Transformations of the Pyrazine Core

The oxidative transformation of the pyrazine core in this compound can lead to the formation of pyrazine N-oxides. While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, the oxidation of related pyrazine derivatives is a well-established process. Typically, this is achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents on the pyrazine ring. For this compound, the electron-withdrawing nature of both the bromo and trifluoromethyl groups would decrease the electron density of the pyrazine nitrogens, making oxidation more challenging compared to electron-rich pyrazines. However, oxidation, if successful, would likely occur at the nitrogen atom further from the sterically demanding trifluoromethyl group.

In a related context, oxidative addition is a key step in many transition metal-catalyzed reactions involving this compound. The carbon-bromine bond can readily undergo oxidative addition to a low-valent transition metal center, such as palladium(0), to form an organopalladium(II) intermediate. This fundamental step initiates a cascade of reactions, including cross-coupling processes. The efficiency of this oxidative addition is a critical factor in the success of subsequent transformations.

Reductive Dehalogenation and Derivatization

The bromine atom of this compound can be selectively removed through reductive dehalogenation, yielding 2-(trifluoromethyl)pyrazine. This transformation is typically accomplished using various reducing agents. Catalytic hydrogenation, employing hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), is a common and effective method. Other reducing systems, such as metal hydrides (e.g., sodium borohydride in the presence of a palladium catalyst) or active metals like zinc or magnesium in an acidic medium, can also achieve this debromination.

Furthermore, reductive processes can be coupled with derivatization. For instance, the use of samarium(II) iodide (SmI2) in the presence of a proton source like water can facilitate the reduction of the C-Br bond. rsc.org While specific examples with this compound are not detailed, this reagent is known for its ability to effect a range of reductive transformations under mild conditions. rsc.org

Other Transformational Reactions

The versatility of this compound as a synthetic building block is most evident in its participation in a wide array of transformational reactions, particularly those catalyzed by transition metals. These reactions leverage the reactivity of the C-Br bond to construct more complex molecular architectures.

Carbonylation Reactions

Table 1: Representative Palladium-Catalyzed Carbonylation of Aryl Bromides (Illustrative examples from related systems)

| Aryl Bromide | Nucleophile | Catalyst System | Product | Yield (%) |

| 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)2, Xantphos | 4-(Trifluoromethyl)benzoyl-morpholine | 95 |

| 2-Bromo-3-methylpyridine | N,O-Dimethylhydroxylamine | Pd(OAc)2, Xantphos | N-methoxy-N-methyl-3-methylpicolinamide | 88 |

Annulation and Cyclization Reactions Utilizing this compound

The strategic placement of the bromo and trifluoromethyl groups on the pyrazine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. These reactions often proceed via an initial cross-coupling step to introduce a functionality that can subsequently undergo an intramolecular cyclization.

For instance, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) can be followed by an intramolecular cyclization to construct fused ring systems like furo[2,3-b]pyrazines or pyrazolo[1,5-a]pyrazines. The synthesis of pyrazolo[1,5-a]pyrazines can be achieved through the reaction of 2-halopyrazines with suitable nitrogen-containing nucleophiles. nih.govnih.govnih.gov Similarly, the construction of the furo[2,3-b]pyrazine scaffold has been reported from 2-halopyridine precursors via nucleophilic substitution followed by ring closure. nih.gov

Table 2: Synthesis of Fused Heterocycles from Halogenated Precursors (Illustrative examples from related systems)

| Halogenated Precursor | Reagent | Conditions | Fused Product |

| 2-Chloropyrazine | Ethyl 2-hydroxyacetate | NaH, THF | Furo[2,3-b]pyrazine |

| 4-Chloropyrazolo[1,5-a]pyrazines | tert-Butyl cyanoacetate | Base | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives |

Tandem Reaction Sequences for Complex Molecular Architectures

Tandem or domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for the rapid assembly of complex molecules from this compound. These sequences often combine a cross-coupling reaction with a subsequent cyclization.

A prime example is a tandem Sonogashira coupling/cyclization. rsc.orguni.lu In a hypothetical sequence, this compound could first undergo a Sonogashira coupling with an ortho-amino-substituted terminal alkyne. The resulting intermediate, without isolation, could then undergo an intramolecular cyclization to afford a pyrazino[2,3-b]quinoline derivative. Similarly, tandem Suzuki coupling/cyclization reactions are also feasible. nih.govnih.govnih.gov For instance, a Suzuki coupling with a boronic acid containing a pendant nucleophile could be designed to trigger a subsequent intramolecular ring closure.

The development of such tandem processes is a testament to the synthetic utility of strategically functionalized building blocks like this compound for the efficient construction of diverse and complex heterocyclic scaffolds.

Applications of 2 Bromo 3 Trifluoromethyl Pyrazine As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Organic Molecules

The inherent reactivity of 2-Bromo-3-(trifluoromethyl)pyrazine, stemming from its halogenated and fluorinated nature, positions it as a key starting material for a wide array of organic compounds. The bromo group serves as a handle for various cross-coupling reactions, while the trifluoromethyl-substituted pyrazine (B50134) core imparts unique properties to the resulting molecules.

Construction of Fluorinated Heterocycles

The presence of the trifluoromethyl (CF3) group is a defining feature of this compound, making it an important precursor in the synthesis of other fluorinated heterocyclic systems. The CF3 group is a crucial substituent in pharmaceutical and agrochemical compounds as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.

Research has demonstrated the utility of trifluoromethylated building blocks in creating complex heterocyclic structures like trifluoromethyl-substituted pyrazoles. google.com Methodologies such as 1,3-dipolar cycloadditions using precursors derived from trifluoroacetonitrile (B1584977) are employed to construct these five-membered heterocycles. google.com While not starting directly from this compound, these syntheses underscore the principle of using stable, fluorinated synthons to build more complex fluorinated heterocyclic scaffolds. The pyrazine ring itself, being a privileged structure in medicinal chemistry, can be modified or used as a scaffold upon which other heterocyclic rings are built, carrying the valuable CF3 group into the final product.

Synthesis of Multifunctionalized Pyrazine Derivatives

The bromine atom at the 2-position of the pyrazine ring is the key to its utility in creating multifunctional derivatives. This position is highly susceptible to a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The electron-deficient nature of the pyrazine ring facilitates these transformations. mdpi.com

Common transformations include:

Suzuki Coupling: Reaction with boronic acids or trifluoroborates to introduce aryl, heteroaryl, or vinyl groups. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines. mdpi.com

Kumada-Corriu Coupling: Iron-catalyzed coupling with Grignard reagents. mdpi.com

These reactions enable the conversion of the simple 2-bromo-scaffold into a diverse library of pyrazine derivatives functionalized with various chemical groups. For instance, studies on other halogenated pyrazines show that functional groups like bromo, methyl, nitro, and amino can be introduced or modified to create compounds with potential biological activities. rsc.org The ability to sequentially or selectively react positions on the pyrazine ring allows for the synthesis of highly tailored and multifunctionalized molecules for drug discovery and other applications.

| Reaction Type | Reagent Class | Introduced Functional Group | Reference |

| Suzuki Coupling | Boronic Acids / Trifluoroborates | Aryl, Heteroaryl, Alkenyl | mdpi.com |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl | mdpi.com |

| Buchwald-Hartwig Amination | Amines | Amino | mdpi.com |

| Kumada-Corriu Coupling | Grignard Reagents | Alkyl, Aryl | mdpi.com |

Utility in the Preparation of Advanced Materials

The unique electronic and structural characteristics of the pyrazine ring system, particularly when functionalized with groups like trifluoromethyl, make it an attractive component for advanced materials. These materials can exhibit tailored electronic, optical, or structural properties.

Development of Light-Responsive Materials and Polymers

Light-responsive, or photochromic, materials can change their properties upon exposure to light, making them useful for applications like optical data storage, molecular switches, and smart materials. researchgate.netyoutube.com These materials typically incorporate molecular photoswitches, such as azobenzenes or spiropyrans, into a polymer matrix. rsc.orgnih.gov The light-induced isomerization of these molecules can trigger macroscopic changes in the material, such as altering its shape or mechanical properties. rsc.org

While pyrazine-based building blocks have been used to construct polymers for applications like solar cells, the specific incorporation of this compound into materials designed to be light-responsive is not extensively documented in current scientific literature. The development of such materials relies on integrating specific photochromic units. chemrxiv.org Although the pyrazine moiety is of significant interest in materials science, its direct role as a photoswitchable component in this context remains an area for future exploration.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. uni.lu Pyrazine itself is a well-known linker in MOF chemistry, capable of bridging metal centers to form extended three-dimensional networks. uni.lu

The reaction of pyrazine with metal carbonyls, for example, can yield crystalline, pyrazine-pillared MOFs. uni.lu These frameworks have shown potential for the storage and controlled release of therapeutic gases like carbon monoxide. uni.lu

This compound offers intriguing possibilities as a functional linker for advanced MOFs. The pyrazine nitrogen atoms can coordinate with metal centers to form the framework structure, while the bromo and trifluoromethyl groups would project into the pores of the MOF. This offers several advantages:

Functionalized Pores: The CF3 groups can modify the chemical environment within the pores, potentially enhancing selectivity for gas adsorption.

Post-Synthetic Modification: The reactive bromine atom can serve as a point for post-synthetic modification, allowing other functional molecules to be grafted onto the MOF structure after its initial assembly.

Spectroscopic and Computational Elucidation of 2 Bromo 3 Trifluoromethyl Pyrazine and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for the structural elucidation of novel compounds. For a molecule like 2-bromo-3-(trifluoromethyl)pyrazine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary nuclei of interest.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyrazine (B50134) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the trifluoromethyl group. The coupling between these two protons would result in a characteristic splitting pattern, likely a doublet for each proton.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Five distinct signals would be expected, corresponding to the five carbon atoms in the pyrazine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons would be influenced by the electronegative substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance would be observed for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.5 - 8.8 | Doublet |

| ¹H | 8.3 - 8.6 | Doublet |

| ¹³C | 150 - 155 (C-Br) | Singlet |

| ¹³C | 140 - 145 (C-CF₃) | Quartet |

| ¹³C | 135 - 140 (CH) | Singlet |

| ¹³C | 130 - 135 (CH) | Singlet |

| ¹³C | 118 - 122 (CF₃) | Quartet |

| ¹⁹F | -60 to -70 | Singlet |

Note: The chemical shift values are predictions and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) would appear in the 1400-1600 cm⁻¹ region.

C-F stretching: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

C-Br stretching: The C-Br stretching vibration would be found in the fingerprint region, typically between 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrazine Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. youtube.comdocbrown.info

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the bromine atom or the trifluoromethyl group, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. PubChem provides predicted collision cross-section values for various adducts of this compound, which can be useful in advanced mass spectrometry studies. uni.luuni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (with ⁷⁹Br) | 225.93535 |

| [M+2]⁺ (with ⁸¹Br) | 227.9333 |

| [M-Br]⁺ | 147.0245 |

| [M-CF₃]⁺ | 156.9436 |

Note: The m/z values are based on the monoisotopic masses of the elements. uni.lu

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and properties of molecules, complementing experimental findings. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools used for these purposes. bohrium.comresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can be used to optimize the geometry of this compound and to calculate various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. researchgate.netacs.org

These calculations can help in predicting the reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's ability to donate or accept electrons in chemical reactions. The molecular electrostatic potential map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its interaction with other molecules. DFT studies on related pyrazine derivatives have been successfully used to understand their properties and reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. This method is particularly useful for predicting the photophysical properties of a compound, such as its UV-Visible absorption spectrum. rsc.orgresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Visible spectra to validate the computational model and to gain a deeper understanding of the electronic transitions occurring within the molecule. Studies on other pyrazine derivatives have demonstrated the utility of TD-DFT in elucidating their electronic spectra. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules, providing insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in various environments. For this compound and its derivatives, MD simulations, while not extensively reported in dedicated public studies, can be understood through the lens of computational studies on analogous halogenated and trifluoromethyl-substituted heterocyclic systems. These studies provide a robust framework for predicting its molecular behavior.

Conformational Analysis

The conformational landscape of this compound is largely defined by the rotation of the trifluoromethyl (-CF₃) group relative to the pyrazine ring. The pyrazine ring itself is a rigid, planar aromatic system. Therefore, the primary determinant of conformational isomerism is the torsional angle around the C-C bond connecting the trifluoromethyl group to the pyrazine ring.

MD simulations on similar small, substituted aromatic molecules typically reveal a low rotational barrier for the trifluoromethyl group. This is due to the cylindrical symmetry of the -CF₃ group and the relatively free rotation around the C-C single bond. However, subtle energy minima can be influenced by electrostatic interactions between the fluorine atoms and the adjacent bromo-substituent and the nitrogen atoms in the pyrazine ring.

Key Expected Conformational Features:

Torsional Flexibility: The dihedral angle defining the orientation of the -CF₃ group is expected to sample a wide range of values at room temperature, indicating a high degree of rotational freedom.

Energetic Minima: Subtle energy minima may exist where the fluorine atoms are staggered relative to the substituents on the pyrazine ring to minimize steric hindrance and electrostatic repulsion.

Influence of Environment: In condensed phases (e.g., in solution or a crystal lattice), the conformational preferences can be influenced by intermolecular interactions with neighboring molecules.

Table 1: Predicted Torsional Parameters for this compound This table presents hypothetical data based on typical values for similar molecular fragments, as specific experimental or simulation data for this compound is not publicly available.

| Parameter | Predicted Value/Range | Comment |

|---|---|---|

| Rotational Barrier of -CF₃ group | Low (estimated 2-5 kcal/mol) | Allows for near-free rotation at ambient temperatures. |

| Preferred Dihedral Angle (F-C-C-N) | Likely staggered conformations | Minimizes steric and electrostatic repulsions. |

Intermolecular Interactions

The chemical structure of this compound, featuring a bromine atom, a trifluoromethyl group, and two nitrogen atoms within an aromatic ring, dictates a rich variety of potential non-covalent interactions. These interactions are crucial for understanding its crystal packing, solubility, and potential biological activity.

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are primary hydrogen bond acceptors. mdpi.com In protic solvents or in the presence of hydrogen bond donors, these nitrogen atoms can engage in N···H-X hydrogen bonds. The electron-withdrawing nature of the adjacent trifluoromethyl and bromo groups will, however, reduce the basicity of these nitrogen atoms, leading to weaker hydrogen bonds compared to unsubstituted pyrazine. nih.gov

Halogen Bonding: The bromine atom on the pyrazine ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov In a condensed phase, this could lead to Br···N or Br···O interactions, influencing the supramolecular assembly.

π-Interactions: The electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl substituent, makes it a candidate for π-stacking interactions with electron-rich aromatic systems. These interactions, driven by electrostatic and dispersion forces, are a common feature in the crystal structures of many heterocyclic compounds.

Computational studies on fluorinated and halogenated organic molecules have highlighted the importance of these varied and often subtle interactions in determining the solid-state packing and physical properties of these materials. rsc.org Molecular dynamics simulations of this compound in a simulated crystal or solution environment would allow for the quantification of these interactions and the prediction of its macroscopic properties.

Table 2: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Atoms/Groups | Expected Significance |

|---|---|---|

| Hydrogen Bonding | Pyrazine Nitrogens (acceptor) | Moderate (weakened by electron-withdrawing groups) |

| Halogen Bonding | Bromine atom (donor) | Potentially significant in crystal packing |

| π-π Stacking | Pyrazine ring | Favorable with electron-rich partners |

| Dipole-Dipole | Entire molecule | Strong due to electronegative substituents |

| van der Waals Forces | Entire molecule, especially -CF₃ group | Significant contribution to cohesion |

Q & A

Q. Methodological Insight :

- Construct a 24-mode Hamiltonian using density functional theory (DFT) for ground-state geometries and time-dependent DFT for excited states.

- Validate against experimental UV-Vis spectra to ensure accuracy in vibronic coupling parameters .

Advanced: What role does the trifluoromethyl group play in modulating protein-ligand interactions for pyrazine-based compounds?

The CF₃ group enhances lipophilicity and participates in weak hydrogen bonding (C–F⋯H–N) and π-stacking interactions. Systematic analysis of RCSB PDB structures shows that pyrazine derivatives with electron-withdrawing groups like CF₃ bind more tightly to kinases and GPCRs due to:

Q. Case Study :

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| Kinase A | −9.2 | CF₃⋯Val101 (hydrophobic), pyrazine N⋯Lys45 (H-bond) |

Advanced: How do bromine and trifluoromethyl substituents affect catalytic activity in graphite-conjugated pyrazines (GCPs)?

In GCPs, electron-withdrawing groups like Br and CF₃ increase the electrophilicity of the pyrazine unit, enhancing oxygen reduction reaction (ORR) rates in alkaline media. For example, substituting pyrazine with Br/CF₃ improves turnover frequency (TOF) by 70× compared to unsubstituted analogs .

Q. Experimental Design :

- Synthesize GCPs via condensation of Br/CF₃-substituted phenylenediamine with graphitic carbon.

- Measure ORR activity using rotating disk electrode (RDE) voltammetry in 0.1 M KOH.

- Correlate TOF with Hammett σₚ values of substituents to quantify electronic effects .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹⁹F NMR detects CF₃ environment (δ −60 to −70 ppm). ¹H NMR identifies aromatic protons (δ 8.5–9.5 ppm).

- MS : High-resolution ESI-MS confirms molecular mass (expected [M+H]⁺ = 257.0).

- IR : Stretching vibrations for C–Br (550 cm⁻¹) and C–F (1150 cm⁻¹) .

Advanced: Why do cross-coupling reactions of this compound with electron-deficient arylboronic acids show low yields?

The strong electron-withdrawing effect of the CF₃ group deactivates the pyrazine ring, slowing oxidative addition in Pd-catalyzed couplings. Evidence shows that 4-(trifluoromethyl)phenylboronic acid reacts with pyrazine in ≤30% yield due to poor electron density at the Pd center .

Q. Mitigation Strategy :

- Use electron-rich ligands (e.g., PPh₃) to stabilize Pd intermediates.

- Increase reaction temperature (80–100°C) and prolong time (24–48 hrs) .

Advanced: How do vibrational energy transfer dynamics differ between ground and excited states of halogenated pyrazines?

Collisional deactivation studies show that vibrationally excited this compound in the S₁ state undergoes rapid radiationless transitions (<1 ps) to the ground state. The CF₃ group increases vibrational density of states, leading to faster energy dissipation compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.